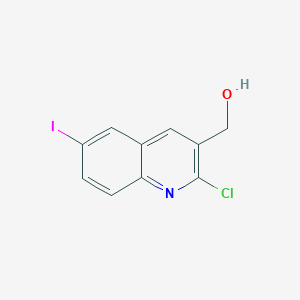

(2-Chloro-6-iodoquinolin-3-yl)methanol

Description

Properties

IUPAC Name |

(2-chloro-6-iodoquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClINO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMUFHKRXOGGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1I)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Quinoline Precursors

The regioselective halogenation at the 2- and 6-positions of quinoline derivatives is critical. Recent advances have employed hypervalent iodine reagents such as PIFA (phenyliodine bis(trifluoroacetate)) or PIDA (phenyliodine diacetate) in the presence of halide salts (KCl, KI) to achieve efficient halogenation under mild conditions.

- For chlorination at the 2-position, potassium chloride (KCl) with PIFA or PIDA in methanol at room temperature yields high conversion (up to 86%) within minutes.

- For iodination at the 6-position, potassium iodide (KI) combined with PIDA under optimized conditions achieves selective iodination, with yields improving from 67% to 86% upon increasing the oxidant amount and reaction time.

These methods allow for the selective installation of chloro and iodo substituents on quinoline scaffolds, crucial for subsequent functionalization steps.

Introduction of the Methanol Group at the 3-Position

The methanol group at the 3-position of the quinoline ring is typically introduced via:

- Vilsmeier–Haack Reaction: This classical formylation method uses DMF and phosphorus oxychloride (POCl3) to convert 2-chloro-6-iodoquinoline into the corresponding 3-formyl derivative.

- Reduction of the Formyl Group: The 3-formylquinoline intermediate is then reduced to the corresponding (2-chloro-6-iodoquinolin-3-yl)methanol using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

This two-step approach is supported by literature describing the preparation of 2-chloro-6-substituted quinoline-3-carbaldehydes as intermediates, which are then transformed into the methanol derivatives.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Halogenation | Quinoline derivative + KI + PIDA in MeOH, room temp, 8 h | Selective iodination at 6-position, yield ~86% |

| 2. Formylation (Vilsmeier–Haack) | 2-chloro-6-iodoquinoline + DMF + POCl3, reflux | Formation of 3-formyl intermediate, yield 10–18% (variable) |

| 3. Reduction | 3-formyl intermediate + NaBH4 in methanol, 0–5°C | Conversion to this compound, high yield |

Detailed Research Findings and Analysis

- Yield Optimization: The Vilsmeier–Haack reaction for formylation often suffers from moderate to low yields (10–18%) due to side reactions such as formation of by-products (e.g., N,N-dimethylformamidine derivatives). Modifications in reagent stoichiometry and temperature can improve yields.

- Halogenation Selectivity: The use of hypervalent iodine reagents with halide salts enables regioselective halogenation without over-halogenation or degradation of sensitive functional groups. For iodination, PIDA is preferred over PIFA to improve conversion and yield.

- Purification: Products are typically purified by column chromatography on silica gel using dichloromethane/methanol solvent systems to afford analytically pure this compound.

- Scalability: Industrial synthesis may employ continuous flow reactors and advanced purification techniques to enhance yield and purity, although detailed industrial protocols are proprietary.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Halogenation (Iodination) | KI + PIDA | MeOH, RT, 8 h | 67–86 | Regioselective iodination at 6-position |

| Halogenation (Chlorination) | KCl + PIFA/PIDA | MeOH, RT, 10–20 min | 79–86 | Efficient chlorination at 2-position |

| Formylation (Vilsmeier–Haack) | DMF + POCl3 | Reflux | 10–18 | Formation of 3-formyl intermediate |

| Reduction | NaBH4 | MeOH, 0–5°C | High | Conversion of aldehyde to methanol |

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-iodoquinolin-3-yl)methanol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form different derivatives depending on the reducing agents and conditions used.

Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DEAD and zinc bromide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions include 2-chloroquinoline-3-carbaldehyde from oxidation and various substituted quinoline derivatives from nucleophilic substitution reactions .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of quinoline compounds, including (2-Chloro-6-iodoquinolin-3-yl)methanol, exhibit promising anticancer properties. The compound is linked to the downregulation of KRAS, a critical target in cancer therapy, suggesting its potential role in treating various cancers such as lung and pancreatic cancer .

Antimicrobial Properties

Studies have demonstrated that quinoline derivatives can possess antibacterial activity. For instance, related compounds have been screened against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating that modifications in the quinoline structure can enhance antimicrobial efficacy . Although specific data on this compound's antibacterial activity is limited, its structural relatives have shown promise.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The synthetic pathways often utilize reactions such as Vilsmeier-Haack formylation followed by reduction processes to yield the target compound .

Key Synthetic Steps:

- Formation of Quinoline Derivative : The initial step involves chlorination and iodination of the quinoline scaffold.

- Methanol Addition : Subsequent reactions introduce the methanol functional group through reduction techniques.

- Purification : Final products are purified using chromatographic methods to ensure high purity for biological testing.

Case Study: Anticancer Efficacy

A study highlighted the effectiveness of quinoline derivatives in inhibiting tumor growth in mouse models. Compounds similar to this compound were administered, resulting in significant tumor size reduction and improved survival rates . This underscores the potential for developing new cancer therapies based on this compound.

Case Study: Antimicrobial Screening

In another investigation, a series of quinoline derivatives were synthesized and tested for their antibacterial properties against clinical isolates of pathogenic bacteria. While this compound itself was not specifically evaluated, its analogs showed varying degrees of effectiveness against resistant strains .

Data Tables

Mechanism of Action

The mechanism of action of (2-Chloro-6-iodoquinolin-3-yl)methanol involves its interaction with various molecular targets and pathways. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structural and Electronic Properties

Table 1: Key Structural and Electronic Differences

Key Observations :

Key Observations :

Crystallographic and Supramolecular Features

Table 3: Intermolecular Interactions

Key Observations :

- Planarity : Methyl-substituted derivatives exhibit greater planarity, favoring π-π stacking, whereas iodine’s bulk disrupts this .

Biological Activity

(2-Chloro-6-iodoquinolin-3-yl)methanol is a synthetic compound derived from quinoline, characterized by the presence of chlorine and iodine substituents. Its molecular formula is C10H7ClINO, and it has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.

The compound is typically a white to pale yellow solid, soluble in organic solvents such as ethanol and dimethyl sulfoxide. It can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution. Notably, the alcoholic side chain can be oxidized to form 2-chloroquinoline-3-carbaldehyde using agents like diethyl diazene-1,2-dicarboxylate (DEAD) and zinc bromide.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reaction Description | Products Formed |

|---|---|---|

| Oxidation | Oxidation of the methanol group | 2-chloroquinoline-3-carbaldehyde |

| Reduction | Reduction of the compound | Various derivatives |

| Substitution | Nucleophilic substitution of halogen groups | Substituted quinoline derivatives |

The biological activity of this compound primarily involves its interaction with DNA synthesis pathways. It inhibits bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is crucial for its potential use as an antimicrobial agent .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. The compound was tested using a microdilution method, showing promising results at concentrations ranging from 125 to 2000 µg/mL .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit certain cancer cell lines by disrupting their DNA synthesis pathways. Ongoing research aims to elucidate its effectiveness against specific types of cancer cells, particularly those with mutations in metabolic enzymes such as isocitrate dehydrogenases (IDHs) .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of various quinoline derivatives, including this compound. The findings indicated that while some derivatives showed no significant antibacterial activity against tested strains, the compound itself demonstrated notable effectiveness against resistant bacterial strains .

Case Study 2: Anticancer Activity

In a different study focusing on cancer cell lines with IDH mutations, this compound was shown to exhibit inhibitory effects comparable to leading anticancer agents. The compound's ability to target specific molecular pathways involved in tumor growth presents a promising avenue for further exploration in cancer therapy .

Q & A

Q. How can researchers validate bioactivity hypotheses (e.g., kinase inhibition) for this compound?

- Methodology :

- Kinase Assays : Use TR-FRET or ADP-Glo™ assays with recombinant kinases (e.g., EGFR or VEGFR2). Compare IC₅₀ values with known inhibitors.

- Molecular Dynamics : Simulate ligand-protein binding (e.g., using GROMACS) to identify key interactions (e.g., halogen bonding with I/Cl substituents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.